molecular formula C8H18OSn<br>(C4H9)2SnO<br>(C8H18SnO)x<br>C8H18OSn B1670442 Dibutyltin oxide CAS No. 818-08-6

Dibutyltin oxide

Cat. No.: B1670442
CAS No.: 818-08-6
M. Wt: 248.94 g/mol
InChI Key: JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Description

Dibutyltin oxide (DBTO) is an organotin compound with the formula C₈H₁₈OSn, appearing as a white solid . It serves as a versatile reagent and catalyst in scientific research, valued for its role in accelerating and directing chemical transformations . Its primary research value lies in its catalytic properties. It is highly effective in promoting esterification and transesterification reactions, which are fundamental in the synthesis of polyesters and other polymers . Furthermore, it acts as a catalyst in silanol condensation reactions . Beyond catalysis, it functions as a crucial heat stabilizer in polyvinyl chloride (PVC) processing, preventing polymer degradation at high temperatures . It is also employed as a curing catalyst in silicone-based systems and water-based polyurethane coatings . A significant application in organic synthesis is its ability to enable the regioselective functionalization of complex diols and polyols . It can direct reactions like O-alkylation, acylation, and sulfonation to selectively target primary and exocyclic alcohols over more sterically hindered secondary alcohols . Researchers should note that this compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye damage, and may cause genetic defects or damage fertility . It is also toxic to aquatic life with long-lasting effects . Proper personal protective equipment (PPE) and handling procedures must be observed. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

dibutyl(oxo)tin
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InChI

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;
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InChI Key

JGFBRKRYDCGYKD-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Sn](=O)CCCC
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Molecular Formula

C8H18OSn
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DSSTOX Substance ID

DTXSID4027315
Record name Stannane, dibutyloxo-
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Molecular Weight

248.94 g/mol
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Physical Description

Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER.
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Boiling Point

161.9 °C
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Solubility

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor)
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Density

Relative density (water = 1): 1.5
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.000004
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CAS No.

818-08-6
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Melting Point

105 °C
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Preparation Methods

Single-Step Alkaline Hydrolysis

The foundational method for DBTO synthesis involves hydrolyzing dibutyltin dichloride (DBTCl) with alkaline agents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via:
$$
\text{Sn(C}4\text{H}9\text{)}2\text{Cl}2 + 2\text{NaOH} \rightarrow \text{Sn(C}4\text{H}9\text{)}2\text{O} + 2\text{NaCl} + \text{H}2\text{O}
$$
Early implementations utilized a single addition of NaOH, yielding DBTO with chloride residues exceeding 500 ppm. Prolonged reaction times (4–6 hours) at 60–80°C were necessary to achieve 85–90% yields, but product purity remained suboptimal due to NaCl entrapment.

Two-Step Alkaline Hydrolysis with Surfactants

Patent CN105801619A introduces a two-step NaOH addition process combined with surfactants to mitigate chloride contamination. Key innovations include:

  • Surfactant Selection : Normal heptane, toluene, or ethanol (1:500–650 mass ratio to DBTCl) facilitate phase separation and chloride removal.
  • Dual NaOH Addition : Initial reaction (50–70°C, 1–4 hours) consumes 80–97% of NaOH, followed by a secondary dose (3–20% of initial quantity) to drive the reaction to completion.
  • Distillation and Drying : Surfactants are recovered via distillation (78.3–98.5°C), and the product is vacuum-dried (<0.01 MPa, 70–85°C) to minimize moisture.

Table 1: Performance of Two-Step Hydrolysis (Patent CN105801619A)

Surfactant NaOH Concentration Reaction Time (h) Yield (%) Cl⁻ Content (ppm)
Normal heptane 10% 4.5 92.3 48
Toluene 10% 5.0 89.7 53
Ethanol 10% 4.0 90.5 62

This method reduces chloride content to <70 ppm and achieves yields >89% by preventing NaCl recrystallization within the DBTO matrix.

Surfactant-Assisted Phase Transfer Synthesis

Organic-Water Biphasic Systems

LookChem methodologies employ biphasic systems (e.g., toluene-water) with surfactants like cetyltrimethylammonium bromide (CTAB) to enhance DBTO isolation. Surfactants adsorb DBTO particles, transferring them to the organic phase and reducing aqueous chloride contact. Post-reaction, the organic layer is distilled, and DBTO is recovered via centrifugation. This approach achieves chloride levels ≤50 ppm and purity >99%.

Solvent Effects on Particle Morphology

Solvent polarity directly influences DBTO particle size:

  • Nonpolar solvents (toluene) : Yield coarse particles (10–50 µm) suitable for industrial catalysts.
  • Polar solvents (ethanol) : Produce fine powders (1–5 µm) ideal for electrophoretic coatings.

Advanced Synthesis Techniques

Atomization-Assisted Alkalization

A high-purity DBTO synthesis involves atomizing liquefied DBTCl (70–90°C) into a reaction chamber containing NaOH solution. Key advantages include:

  • Rapid Mixing : Atomized DBTCl droplets (10–100 µm) react instantaneously with NaOH, minimizing side reactions.
  • Multi-Stage Washing : Sequential alkali treatments (primary, secondary, tertiary) reduce chloride content to <30 ppm.
  • Vacuum Drying : Low-temperature drying (60–70°C) preserves particle nanostructure (100–300 nm).

Table 2: Atomization Method Performance

Stage NaOH Concentration Temperature (°C) Cl⁻ Content (ppm)
Primary 15% 75 120
Secondary 10% 65 45
Tertiary 5% 55 22

Catalytic Synthesis Using Modified Nanocellulose

Recent innovations utilize modified nanocrystalline cellulose (MNCC) paired with AlCl₃ as a catalyst for DBTCl hydrolysis. MNCC’s high surface area (200–400 m²/g) and hydroxyl groups accelerate NaOH activation, reducing reaction time by 40% compared to conventional methods. The resultant DBTO exhibits uniform crystallinity (XRD peak FWHM <0.1°) and 99.8% purity.

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

  • Two-Step Hydrolysis : Maximizes yield (92–94%) but requires surfactant recovery systems.
  • Atomization : Delivers ultrahigh purity (99.9%) at the expense of complex equipment.
  • Catalytic Methods : Balance yield (90–91%) and purity (99.8%) with moderate operational costs.

Industrial Scalability

Two-step hydrolysis is favored for large-scale production due to low surfactant costs (<$0.50/kg) and compatibility with existing reactor setups. Conversely, atomization techniques are limited to specialty applications demanding nanoscale particles.

Chemical Reactions Analysis

Types of Reactions: Dibutyltin oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Poly(methylhydrosiloxane) (PMHS) or other reducing agents.

    Substitution: Carboxylic acids under mild heating conditions.

Major Products:

    Oxidation: Dibutyltin dioxide.

    Reduction: Dibutyltin hydride.

    Substitution: Distannoxanes.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Physical Properties

Compound Chemical Formula Physical State Solubility Melting Point
Dibutyltin Oxide C₈H₁₈OSn Solid powder Insoluble in water/organic solvents; soluble in HCl >300°C
Dibutyltin Dichloride C₈H₁₈Cl₂Sn Liquid Soluble in organic solvents ~15°C
Dibutyltin Dilaurate C₃₂H₆₄O₄Sn Liquid Soluble in organic solvents ~22°C
Tributyltin Oxide C₂₄H₅₄OSn₂ Liquid Low water solubility Not specified

Key Differences :

  • State : DBTO is solid, whereas dibutyltin dichloride, dilaurate, and tributyltin oxide are liquids .
  • Solubility : DBTO’s insolubility contrasts with the organic solubility of dichloride and dilaurate, limiting its use to heterogeneous catalysis .
Receptor Interactions :
  • DBTO Derivatives : Dibutyltin dichloride and dilaurate act as partial agonists of PPARγ and RXRα, influencing adipogenesis and inflammatory responses .
  • Tributyltin Chloride : A full PPARγ agonist with stronger adipogenic effects compared to DBTO derivatives .
Neurotoxicity :
  • Dibutyltin Dilaurate : Induces oxidative stress in rat brains, increasing nitric oxide synthase activity and apoptosis at doses ≥20 mg/kg .
  • DBTO: Limited direct neurotoxicity data, but its hydrolysis products (e.g., dibutyltin) may share toxic mechanisms .
Environmental Impact :
  • DBTO : Classified as a marine pollutant (UN3146) with moderate acute toxicity (LD₅₀ > 300 mg/kg) .
  • Tributyltin Oxide : Historically used in antifouling paints but banned due to severe endocrine-disrupting effects in marine life .

Catalytic Efficiency :

  • DBTO’s solid-state structure limits its utility in homogeneous reactions, whereas dibutyltin dilaurate’s solubility enhances its catalytic activity in polymer synthesis .

Biological Activity

Dibutyltin oxide (DBTO) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is synthesized through various methods, often involving the reaction of butyltin halides with bases or by hydrolysis. Its chemical structure allows it to act as a versatile agent in organic synthesis and catalysis. The compound has been studied for its ability to form complexes with various ligands, enhancing its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study by Singh et al. (2014) demonstrated that dibutyltin(IV) complexes derived from amino acids showed promising cytotoxic effects against various cancer cell lines. The study utilized the MTT assay to evaluate the inhibitory effects on cell proliferation, revealing that certain complexes exhibited high cytotoxicity against ovarian cancer cells (OVCAR-3) and lung carcinoma cells (PC-14) .

Table 1: Cytotoxicity of Dibutyltin Complexes

Tumor CellComplexConcentration (μg/mL)Inhibitory Rate (%)
OVCAR-3I1High
OVCAR-3II1Moderate
PC-14I1High
PC-14II1Moderate

The study found that dibutyltin complexes exhibited higher activity than their corresponding ligands, suggesting that the tin atom plays a crucial role in enhancing the biological activity of these compounds .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. A study reported that dibutyltin(IV) Schiff base complexes showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus spp. and E. coli . The mechanism behind this antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Table 2: Antibacterial Activity of Dibutyltin Complexes

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus cereus16 μg/mL
Klebsiella pneumoniae128 μg/mL

Toxicity and Safety Profile

Despite its therapeutic potential, this compound poses certain health risks. It is known to be irritating to the eyes, skin, and respiratory system. Acute exposure can lead to symptoms such as headaches, tinnitus, and central nervous system dysfunction . Long-term exposure studies have indicated a low observed adverse effect level (LOAEL) of 2.5 mg/kg/day for immunological reactions .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Studies : A study focused on the synthesis of dibutyltin complexes with fluorouracil derivatives demonstrated their potential as effective anticancer agents by showing high cytotoxicity against tumor cells .
  • Antimicrobial Applications : Research into dibutyltin Schiff base complexes highlighted their effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for dibutyltin oxide in organic chemistry?

this compound (DBTO) is synthesized via hydrolysis of dibutyltin dichloride or controlled oxidation of dibutyltin hydrides. In carbohydrate chemistry, DBTO is used as a catalyst for the mild cleavage of O-acetyl groups under neutral conditions, preserving acid- or base-sensitive functional groups . For cyclic derivatives, DBTO reacts with diols (e.g., ethylene glycol) to form cyclic dibutyltin bisalkyleneoxides, stabilized by intramolecular donor-acceptor (DA) interactions between oxygen and tin atoms .

Methodological Note :

  • Use anhydrous solvents to prevent premature hydrolysis.
  • Monitor reaction progress via 119Sn^{119}\text{Sn} NMR to confirm DA interactions and structural integrity .

Q. How can researchers address solubility limitations of this compound in catalytic applications?

DBTO's insolubility in inert solvents arises from its polymeric Sn-O-Sn network . To mitigate this:

  • Pre-solubilize DBTO : React with diols (e.g., ethylene glycol) to form soluble cyclic derivatives .
  • Use co-solvents : Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures.
  • Monitor kinetics : Track precipitate formation via dynamic light scattering (DLS) to optimize reaction conditions .

Q. How to analyze the environmental persistence and degradation pathways of this compound?

Despite its classification as a marine pollutant (UN 3146), data on DBTO's degradation, bioaccumulation, and soil mobility remain limited . Researchers should:

  • Conduct OECD 301/302 tests to assess aerobic/anaerobic biodegradation.
  • Use LC-MS/MS to quantify DBTO and its metabolites in environmental matrices.
  • Reference EU Ecolabel restrictions (2020/1804/EU), which prohibit DBTO in external cables due to ecological risks .

Regulatory Guidelines :

RegionRegulationRestriction ScopeTest MethodReference
EUEcolabel 2020/1804Prohibited in external cablesIEC 62321-3-1

Q. How to resolve contradictions in structural data from different characterization techniques?

Discrepancies may arise between solution-phase (NMR) and solid-state (X-ray) data due to DA interaction variability.

  • Cross-validate techniques : Compare 119Sn^{119}\text{Sn} NMR chemical shifts with X-ray bond lengths.
  • Simulate computational models : Use DFT calculations to reconcile experimental and theoretical geometries.
  • Control sample preparation : Ensure consistent crystallinity and solvent removal for reproducible results .

Q. What experimental design considerations are critical for toxicological studies of this compound?

DBTO is classified as a 6.1-class hazardous substance (UN 3146) with acute toxicity . Researchers must:

  • Follow SDS protocols for PPE (gloves, goggles, fume hoods) .
  • Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing OECD 423 guidelines.
  • Quantify tin residues via ICP-MS after biological sample digestion.

Q. How to ensure compliance with regulatory frameworks in cross-disciplinary studies involving this compound?

  • Documentation : Maintain SDS records (e.g., CAS 818-08-6, molecular formula C8H18OSn\text{C}_8\text{H}_{18}\text{OSn}) .
  • Disposal : Treat waste as hazardous; avoid release into waterways per IMDG marine pollutant guidelines .
  • Ethical reporting : Disclose DBTO use in methodologies, aligning with journal standards (e.g., Beilstein Journal’s experimental reproducibility guidelines) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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